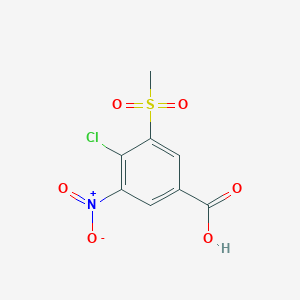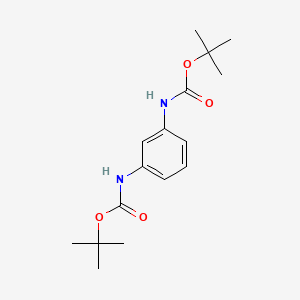![molecular formula C17H32ClNO2 B2406197 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1212176-43-6](/img/structure/B2406197.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound falls into the category of organic chemicals, specifically designed to interact with biological systems for a range of potential applications. The bicyclic component and piperidinyl moiety confer significant pharmacological properties, making it an intriguing subject of scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the construction of the bicyclo[2.2.1]heptane core. Commonly, this begins with the Diels-Alder reaction, followed by specific functionalization to introduce the desired substituents.
The critical step involves the coupling of the bicyclic component with 4-methylpiperidine through a series of well-defined organic reactions, including nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors and catalytic systems are often employed to ensure efficiency and scalability. Purification processes like recrystallization and chromatography are used to achieve the pharmaceutical grade of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and piperidinyl groups.
Reduction: Reduction reactions are feasible, particularly focusing on the bicyclic ring and the propanol chain.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the bicyclic core and piperidinyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides under various conditions including acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Derivatives with varied functional groups enhancing its pharmacological profile.
Scientific Research Applications
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is explored extensively in the following fields:
Chemistry: As a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its interactions with cellular receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a chemical intermediate.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism typically involves binding to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise interaction with active sites, influencing pathways related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other bicyclic piperidines and propan-2-ol derivatives, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to:
Enhanced stability: Resulting from its bicyclic framework.
Unique pharmacological profile: Owing to the specific substitution pattern.
List of Similar Compounds
Bicyclo[2.2.1]heptane derivatives.
Piperidinyl-methanol derivatives.
Propanolamine hydrochlorides.
This article provides a foundational overview, but there's so much more to explore with each aspect of this fascinating compound. How else can I help?
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-13-4-6-18(7-5-13)10-17(19)12-20-11-16-9-14-2-3-15(16)8-14;/h13-17,19H,2-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSHDXGNALEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)

![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)



![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)


![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)
![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)
